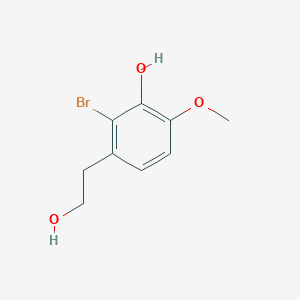
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol, also known as BHMP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BHMP is a phenolic compound that belongs to the class of halogenated phenols and has been extensively studied for its potential applications in the field of medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. This compound has been shown to scavenge free radicals and to protect cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol. One potential direction is the development of this compound as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is the use of this compound as a plant growth regulator to improve crop yield and resistance to environmental stresses. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol can be synthesized through a multistep reaction process that involves the reaction of 2,6-dimethoxyphenol with 2-bromoethanol in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-Bromo-3-(2-hydroxyethyl)-6-methoxyphenol has been widely used in scientific research for its potential applications in various fields. In medicine, this compound has been studied for its antibacterial, antifungal, and antiviral properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been shown to enhance the growth and yield of various crops, including rice and wheat. This compound has also been shown to improve the resistance of plants to various environmental stresses, including drought and salinity.
In environmental science, this compound has been studied for its potential use as a disinfectant and preservative. This compound has been shown to effectively disinfect water and wastewater, and has been used as a preservative in various food products.
Propiedades
Número CAS |
115961-48-3 |
|---|---|
Fórmula molecular |
C9H11BrO3 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
2-bromo-3-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-7-3-2-6(4-5-11)8(10)9(7)12/h2-3,11-12H,4-5H2,1H3 |
Clave InChI |
PKXDBPDWVILJEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CCO)Br)O |
SMILES canónico |
COC1=C(C(=C(C=C1)CCO)Br)O |
Sinónimos |
2-BROMO-3-(2-HYDROXYETHYL)-6-METHOXYPHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



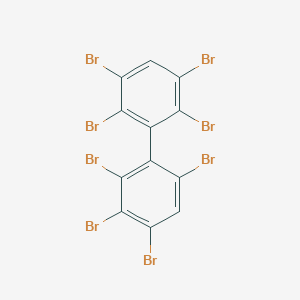


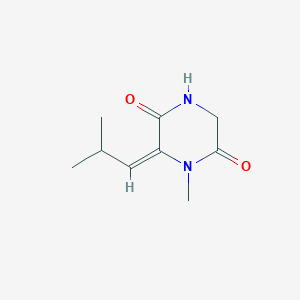

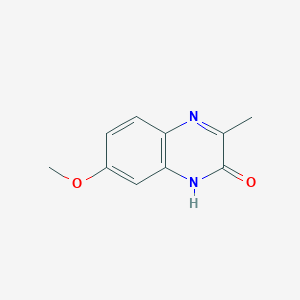
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
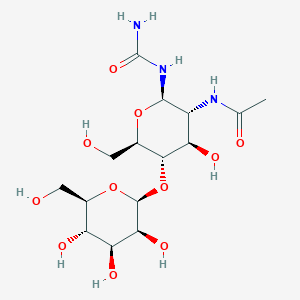



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)